molecular formula C18H12ClF6N3O3 B5959959 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

Cat. No.: B5959959
M. Wt: 467.7 g/mol
InChI Key: QEZJTTMCBWOHDM-UHFFFAOYSA-N
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Description

5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a trifluoromethoxyphenyl group, and a trifluoromethyl group

Properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6N3O3/c19-13-4-2-1-3-10(13)9-26-16(17(20,21)22)14(29)28(15(30)27-16)11-5-7-12(8-6-11)31-18(23,24)25/h1-8,26H,9H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJTTMCBWOHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorobenzyl, trifluoromethoxyphenyl, and trifluoromethyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-BROMOBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
  • **5-[(2-FLUOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE

Uniqueness

The uniqueness of 5-[(2-CHLOROBENZYL)AMINO]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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